[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl](4-phenylpiperazin-1-yl)methanone
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Overview
Description
1-(4-fluorophenyl)-1H-1,2,3-triazol-4-ylmethanone: is a complex organic compound that features a triazole ring substituted with a fluorophenyl group and a phenylpiperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluorophenyl)-1H-1,2,3-triazol-4-ylmethanone typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Introduction of the Fluorophenyl Group: This step involves the substitution of a hydrogen atom on the triazole ring with a fluorophenyl group, often using a palladium-catalyzed cross-coupling reaction.
Attachment of the Phenylpiperazine Moiety: This is usually done through a nucleophilic substitution reaction where the triazole ring is reacted with a phenylpiperazine derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring.
Reduction: Reduction reactions can occur at the triazole ring, potentially leading to the formation of dihydrotriazole derivatives.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically require a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: Oxidized derivatives of the piperazine ring.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, 1-(4-fluorophenyl)-1H-1,2,3-triazol-4-ylmethanone is studied for its potential as a biochemical probe. It can be used to investigate the interactions between proteins and small molecules.
Medicine
Medically, this compound is of interest due to its potential pharmacological properties. It may act as a ligand for certain receptors or enzymes, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-1H-1,2,3-triazol-4-ylmethanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-chlorophenyl)-1H-1,2,3-triazol-4-ylmethanone
- 1-(4-bromophenyl)-1H-1,2,3-triazol-4-ylmethanone
- 1-(4-methylphenyl)-1H-1,2,3-triazol-4-ylmethanone
Uniqueness
The presence of the fluorophenyl group in 1-(4-fluorophenyl)-1H-1,2,3-triazol-4-ylmethanone imparts unique electronic properties to the compound. This can influence its reactivity and interactions with biological targets, potentially making it more effective or selective compared to its analogs.
Properties
Molecular Formula |
C19H18FN5O |
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Molecular Weight |
351.4 g/mol |
IUPAC Name |
[1-(4-fluorophenyl)triazol-4-yl]-(4-phenylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C19H18FN5O/c20-15-6-8-17(9-7-15)25-14-18(21-22-25)19(26)24-12-10-23(11-13-24)16-4-2-1-3-5-16/h1-9,14H,10-13H2 |
InChI Key |
PEAIKVIFBPTUAM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CN(N=N3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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